2-Aminoresorcinol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-aminoresorcinol hydrochloride involves the nitration of 1,3-dihydroxybenzene, followed by reduction with stannous chloride-hydrochloric acid and hydrazine hydrate, and finally salification with hydrochloride to attain the target compound. A notable study by Long Sheng-jing (2008) highlighted a reduction method with hydrazine hydrate that presents mild conditions, reproducibility, and higher yields, achieving up to 95.3% yield (Long Sheng-jing, 2008).
Molecular Structure Analysis
The molecular structure of 2-aminoresorcinol hydrochloride and its derivatives has been studied to understand its binding sites and reactivity. Kato et al. (2012) explored the intestinal glucosidase inhibitory activity of various 2-aminoresorcinol derivatives, revealing that certain structural modifications can maintain or even enhance its activity. This study aids in designing molecular probes for further investigation of its mechanism of action (E. Kato et al., 2012).
Chemical Reactions and Properties
2-Aminoresorcinol hydrochloride undergoes various chemical reactions that highlight its reactivity and potential applications. Gazizov et al. (2008) detailed reactions involving resorcinol and 2-methylresorcinol condensation, leading to the formation of substituted diarylethylmethylamine hydrohalides, demonstrating the compound's versatility in synthetic chemistry (A. Gazizov et al., 2008).
Physical Properties Analysis
The physical properties of 2-aminoresorcinol hydrochloride, such as solubility, melting point, and crystalline structure, are essential for its application in various research and industrial processes. However, detailed studies focusing specifically on these physical properties were not identified in the current literature search, indicating a potential gap in the research.
Chemical Properties Analysis
The chemical properties of 2-aminoresorcinol hydrochloride, including its reactivity with other chemicals, stability under different conditions, and potential as a precursor for further chemical synthesis, are crucial for its utilization in chemical and pharmaceutical industries. Studies by Akhrem et al. (1973) on the synthesis of amino derivatives of resorcinols through a biogenetically similar scheme demonstrate the chemical versatility and potential for synthesis of natural phenols (A. A. Akhrem et al., 1973).
Scientific Research Applications
- Alpha-Glucosidase Inhibition Research
- Field : Biochemistry .
- Application : “2-Aminoresorcinol” has been found to be a potent alpha-glucosidase inhibitor . Alpha-glucosidase is an enzyme involved in the breakdown of complex carbohydrates into simple sugars. Inhibitors of this enzyme are used in the management of diabetes to slow the absorption of glucose from the digestive tract, thereby reducing the spikes in blood glucose levels that occur after meals .
- Method : A series of aminoresorcinols and related compounds were tested for rat intestinal alpha-glucosidase inhibition. These results suggested that the 2-aminoresorcinol moiety of 6-amino-5,7-dihydroxyflavone is important to exert the intestinal alpha-glucosidase inhibitory activity .
- Results : The study found that 2-aminoresorcinol itself is a potent alpha-glucosidase inhibitor and inhibited sucrose-hydrolyzing activity of rat intestinal alpha-glucosidase uncompetitively .
Safety And Hazards
2-Aminoresorcinol hydrochloride is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised. In case of accidental ingestion or contact with eyes, medical help should be sought immediately .
properties
IUPAC Name |
2-aminobenzene-1,3-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVNXPCVVNCPQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883517 | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoresorcinol hydrochloride | |
CAS RN |
634-60-6 | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoresorcinol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoresorcinol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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